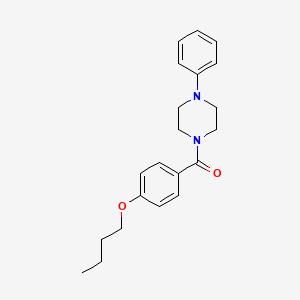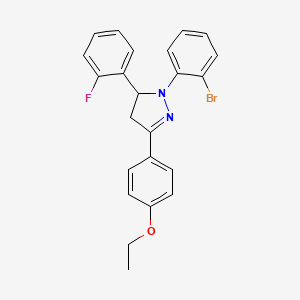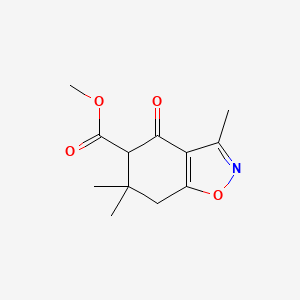
1-(4-butoxybenzoyl)-4-phenylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-butoxybenzoyl)-4-phenylpiperazine, also known as BPP, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPP is a piperazine derivative that has been shown to have promising pharmacological properties, including antipsychotic, anxiolytic, and antidepressant effects.
作用機序
1-(4-butoxybenzoyl)-4-phenylpiperazine is believed to exert its pharmacological effects through its interaction with serotonin and dopamine receptors in the brain. Specifically, 1-(4-butoxybenzoyl)-4-phenylpiperazine has been shown to act as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of anxiety and depression. 1-(4-butoxybenzoyl)-4-phenylpiperazine has also been shown to act as an antagonist at the D2 receptor, which is involved in the regulation of dopamine signaling and is a target for antipsychotic drugs.
Biochemical and Physiological Effects:
1-(4-butoxybenzoyl)-4-phenylpiperazine has been shown to have a number of biochemical and physiological effects in animal models. These include changes in neurotransmitter levels, alterations in brain activity, and changes in behavior. 1-(4-butoxybenzoyl)-4-phenylpiperazine has been shown to increase levels of serotonin and dopamine in the brain, which may contribute to its therapeutic effects. Additionally, 1-(4-butoxybenzoyl)-4-phenylpiperazine has been shown to modulate activity in brain regions involved in emotional processing, such as the amygdala and prefrontal cortex.
実験室実験の利点と制限
One advantage of 1-(4-butoxybenzoyl)-4-phenylpiperazine is its high potency and selectivity for its target receptors, which allows for precise manipulation of neurotransmitter systems in animal models. Additionally, 1-(4-butoxybenzoyl)-4-phenylpiperazine has a relatively long half-life, which allows for sustained pharmacological effects. However, one limitation of 1-(4-butoxybenzoyl)-4-phenylpiperazine is its relatively low solubility in water, which can make dosing and administration challenging.
将来の方向性
There are several potential future directions for research on 1-(4-butoxybenzoyl)-4-phenylpiperazine. One area of interest is the development of more selective and potent derivatives of 1-(4-butoxybenzoyl)-4-phenylpiperazine that can be used to further elucidate its mechanism of action. Additionally, there is interest in investigating the potential use of 1-(4-butoxybenzoyl)-4-phenylpiperazine in combination with other drugs for the treatment of neurological and psychiatric disorders. Finally, there is potential for the development of 1-(4-butoxybenzoyl)-4-phenylpiperazine-based therapeutics for other conditions, such as pain and inflammation.
合成法
The synthesis of 1-(4-butoxybenzoyl)-4-phenylpiperazine involves the reaction of 4-butoxybenzoyl chloride with 4-phenylpiperazine in the presence of a base such as triethylamine. The resulting compound is then purified through recrystallization to obtain a high purity product.
科学的研究の応用
1-(4-butoxybenzoyl)-4-phenylpiperazine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have antipsychotic effects in animal models of schizophrenia, suggesting its potential use in the treatment of this disorder. Additionally, 1-(4-butoxybenzoyl)-4-phenylpiperazine has been shown to have anxiolytic and antidepressant effects, indicating its potential use in the treatment of anxiety and depression.
特性
IUPAC Name |
(4-butoxyphenyl)-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-2-3-17-25-20-11-9-18(10-12-20)21(24)23-15-13-22(14-16-23)19-7-5-4-6-8-19/h4-12H,2-3,13-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIJCZUGYMSGKOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}indoline](/img/structure/B5177122.png)


![3-[1-(3-phenylbutyl)-2-piperidinyl]pyridine](/img/structure/B5177135.png)

![N-(3-chloro-4-methylphenyl)-2-(4-ethyl-5-{[2-(4-methoxyphenoxy)ethyl]thio}-4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B5177158.png)
![methyl 2-({4-[(4-chlorobenzyl)oxy]-3-methoxybenzoyl}amino)benzoate](/img/structure/B5177163.png)
![isopropyl 7-(4-chlorophenyl)-4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5177168.png)
![7,7-dimethyl-10-(5-nitro-2-furyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B5177174.png)

![N-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]-2-pyrazinecarboxamide trifluoroacetate](/img/structure/B5177187.png)
![1-{3-[1-(1-adamantyl)-4-piperidinyl]propanoyl}-4-ethylpiperazine](/img/structure/B5177200.png)

![3-[(5-chloro-2-methylphenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5177226.png)